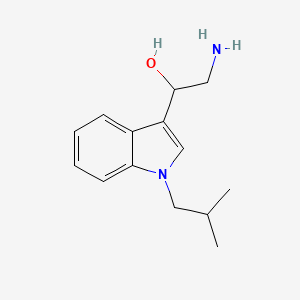
2-Amino-1-(1-isobutyl-1H-indol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(1-isobutyl-1H-indol-3-il)etanol es un compuesto orgánico que pertenece a la clase de los derivados del indol. Los indoles son sistemas heterocíclicos significativos que se encuentran en muchos productos naturales y fármacos. Este compuesto, caracterizado por su grupo indol y un grupo funcional aminoalcohol, ha despertado interés debido a sus potenciales actividades biológicas y aplicaciones en varios campos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común es la síntesis del indol de Fischer, que implica la reacción de fenilhidrazina con cetonas o aldehídos en condiciones ácidas . El derivado del indol resultante puede luego modificarse para introducir el grupo aminoalcohol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de síntesis de múltiples pasos, comenzando con precursores fácilmente disponibles. El proceso generalmente incluye la formación del anillo de indol, seguida de transformaciones del grupo funcional para introducir el grupo aminoalcohol. La optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, es crucial para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-1-(1-isobutyl-1H-indol-3-il)etanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aminoalcohol puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto puede reducirse para formar diferentes derivados con grupos funcionales alterados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Las reacciones de sustitución electrofílica generalmente requieren condiciones ácidas y catalizadores como ácidos de Lewis.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de indol.
Aplicaciones Científicas De Investigación
2-Amino-1-(1-isobutyl-1H-indol-3-il)etanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Medicina: Se ha investigado por sus potenciales aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-1-(1-isobutyl-1H-indol-3-il)etanol involucra su interacción con dianas moleculares y vías específicas. El grupo indol puede unirse a varios receptores y enzimas, modulando su actividad. El grupo aminoalcohol también puede desempeñar un papel en sus efectos biológicos al interactuar con componentes celulares. Se requieren estudios detallados para dilucidar las dianas moleculares y vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-3-(1H-indol-3-il)-propan-1-ol: Otro derivado del indol con características estructurales similares.
Triptofano: Un derivado del indol con un grupo hidroxietil en lugar de un grupo aminoalcohol.
Singularidad
2-Amino-1-(1-isobutyl-1H-indol-3-il)etanol es único debido a su patrón de sustitución específico en el anillo de indol y la presencia del grupo aminoalcohol. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
2-amino-1-[1-(2-methylpropyl)indol-3-yl]ethanol |
InChI |
InChI=1S/C14H20N2O/c1-10(2)8-16-9-12(14(17)7-15)11-5-3-4-6-13(11)16/h3-6,9-10,14,17H,7-8,15H2,1-2H3 |
Clave InChI |
NHUCWZGNJGYWSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C2=CC=CC=C21)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


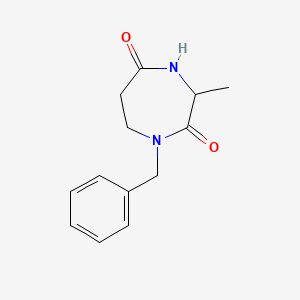





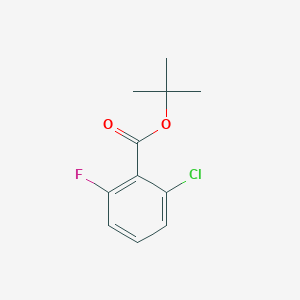
![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
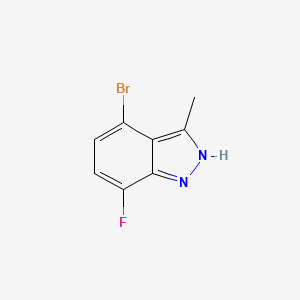
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)

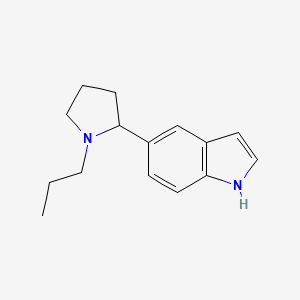
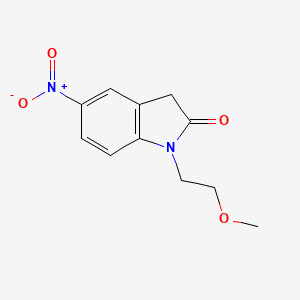
![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)
